

A Comprehensive Guide to the Spectroscopic Analysis of 2-Hydroxy-5-nitroindane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydroxy-5-nitroindane

Cat. No.: B095474

[Get Quote](#)

This technical guide provides an in-depth exploration of the spectroscopic characterization of **2-Hydroxy-5-nitroindane**, a molecule of interest in synthetic chemistry and drug development. We will dissect the structural information revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals who require a detailed understanding of how to confirm the structure and purity of this compound through modern analytical techniques. The insights provided herein are based on established spectroscopic principles and comparative analysis with structurally related molecules.

Molecular Structure and Spectroscopic Overview

2-Hydroxy-5-nitroindane possesses a bicyclic structure with a hydroxyl (-OH) and a nitro (-NO₂) group, which are key determinants of its chemical and spectroscopic properties. The indane framework consists of a benzene ring fused to a five-membered ring. The strategic placement of the hydroxyl and nitro groups creates a unique electronic environment that is reflected in its NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-Hydroxy-5-nitroindane**, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments provides a complete picture of its molecular structure.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

I. Sample Preparation

- Weighing: Accurately weigh 5-10 mg of high-purity **2-Hydroxy-5-nitroindane**.
- Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its non-exchangeable proton signal, which allows for the observation of labile protons like the hydroxyl proton.[1][2]
- Transfer: Transfer the solution to a 5 mm NMR tube.

II. Instrument Setup & Data Acquisition

- Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
- Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse (' zg30').
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64 scans.
 - Relaxation Delay: 1-5 seconds.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse program (' zgpg30').
 - Spectral Width: 0-180 ppm.

- Number of Scans: 1024-4096 scans.
- Relaxation Delay: 2 seconds.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum of **2-Hydroxy-5-nitroindane** is predicted to show distinct signals for the aromatic, aliphatic, and hydroxyl protons. The electron-withdrawing nature of the nitro group and the electron-donating effect of the hydroxyl group significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ^1H NMR Data for **2-Hydroxy-5-nitroindane** (in DMSO-d_6 , 400 MHz)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	~8.0 - 8.2	d	$J \approx 8.5$
H-4	~7.9 - 8.1	dd	$J \approx 8.5, 2.0$
H-7	~7.0 - 7.2	d	$J \approx 2.0$
-OH	~5.0 - 6.0	br s	-
H-2 (methine)	~4.3 - 4.5	m	-
H-1, H-3 (CH_2)	~2.8 - 3.4	m	-

Interpretation:

- Aromatic Protons:** The protons on the aromatic ring are expected to be in the downfield region. H-4 and H-6 will be deshielded due to the strong electron-withdrawing effect of the nitro group. H-7, being ortho to the hydroxyl group, will be shielded relative to the other aromatic protons.
- Aliphatic Protons:** The protons of the five-membered ring (H-1, H-2, and H-3) will appear in the upfield region. The methine proton (H-2), being attached to the carbon bearing the hydroxyl group, will be the most downfield of the aliphatic protons.

- Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration-dependent.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ^{13}C NMR Data for **2-Hydroxy-5-nitroindane** (in DMSO-d_6 , 100 MHz)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-5	~145 - 148
C-7a	~140 - 143
C-3a	~135 - 138
C-6	~125 - 128
C-4	~120 - 123
C-7	~115 - 118
C-2	~70 - 75
C-1	~35 - 40
C-3	~30 - 35

Interpretation:

- Aromatic Carbons: The carbons attached to the nitro group (C-5) and the hydroxyl group (implied, not directly attached) will have their chemical shifts significantly affected. The quaternary carbons (C-3a, C-7a) will also be identifiable.
- Aliphatic Carbons: The carbon bearing the hydroxyl group (C-2) will be the most downfield among the aliphatic carbons. The two methylene carbons (C-1 and C-3) will be in the upfield region.

2D NMR Correlations

To unambiguously assign the proton and carbon signals, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

- COSY: Will show correlations between coupled protons, for instance, between H-1, H-2, and H-3 in the aliphatic ring, and between H-4 and H-6 in the aromatic ring.
- HSQC: Will correlate each proton with its directly attached carbon, confirming the assignments made from the 1D spectra.

Caption: Molecular structure of **2-Hydroxy-5-nitroindane**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.

- Sample Preparation: Place a small amount of the solid **2-Hydroxy-5-nitroindane** sample on the ATR crystal.
- Data Acquisition: Record the spectrum from 4000 to 400 cm^{-1} .

Predicted IR Absorption Bands

The IR spectrum of **2-Hydroxy-5-nitroindane** will be dominated by the characteristic vibrations of its functional groups.

Table 3: Predicted Characteristic IR Frequencies

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch (hydroxyl)	3200 - 3500	Broad
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 2960	Medium
N-O stretch (asymmetric)	1500 - 1550	Strong
C=C stretch (aromatic)	1450 - 1600	Medium
N-O stretch (symmetric)	1330 - 1370	Strong
C-O stretch (hydroxyl)	1000 - 1250	Strong

Interpretation:

- O-H Stretch: A broad band in the 3200-3500 cm⁻¹ region is a clear indication of the hydroxyl group.[3]
- N-O Stretches: Two strong absorption bands, one asymmetric around 1500-1550 cm⁻¹ and one symmetric around 1330-1370 cm⁻¹, are characteristic of the nitro group.[3]
- C-H Stretches: The spectrum will show absorptions for both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H bonds.

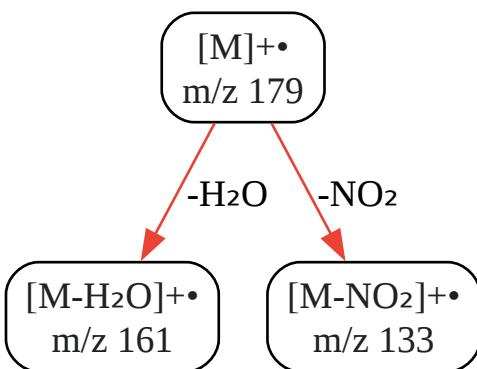
[Click to download full resolution via product page](#)

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: ESI-MS


Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules.

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
- Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes.

Predicted Mass Spectrum

The molecular weight of **2-Hydroxy-5-nitroindane** ($C_9H_9NO_3$) is 179.17 g/mol.

- Molecular Ion Peak: In positive ion mode, the $[M+H]^+$ ion is expected at m/z 180. In negative ion mode, the $[M-H]^-$ ion is expected at m/z 178.
- Fragmentation Pattern: The molecule may undergo fragmentation, with common losses including H_2O (from the hydroxyl group) and NO_2 .

[Click to download full resolution via product page](#)

Caption: Predicted fragmentation pathway for **2-Hydroxy-5-nitroindane**.

Integrated Spectroscopic Analysis

The combination of NMR, IR, and MS data provides a comprehensive and self-validating confirmation of the structure of **2-Hydroxy-5-nitroindane**.

- MS confirms the molecular weight.
- IR identifies the key functional groups (-OH, -NO₂, aromatic ring).
- NMR elucidates the precise connectivity of atoms in the carbon-hydrogen framework.

This integrated approach ensures a high degree of confidence in the structural assignment and purity assessment of the compound, which is essential for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comprehensive Guide to the Spectroscopic Analysis of 2-Hydroxy-5-nitroindane]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b095474#spectroscopic-analysis-nmr-ir-ms-of-2-hydroxy-5-nitroindane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com